4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine
CAS No.:
Cat. No.: VC17671888
Molecular Formula: C42H31OP3
Molecular Weight: 644.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C42H31OP3 |
---|---|
Molecular Weight | 644.6 g/mol |
IUPAC Name | (6-diphenylphosphanyl-10-phenylphenoxaphosphinin-4-yl)-diphenylphosphane |
Standard InChI | InChI=1S/C42H31OP3/c1-6-18-32(19-7-1)44(33-20-8-2-9-21-33)37-28-16-30-39-41(37)43-42-38(29-17-31-40(42)46(39)36-26-14-5-15-27-36)45(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-31H |
Standard InChI Key | NZHBREACEUUMIA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)P2C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC6=C2C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine features a central phenoxaphosphinine ring system substituted with phenyl groups at the 10-position and diphenylphosphino moieties at the 4- and 6-positions. Key structural parameters include:
Geometric Parameters
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Intramolecular P···P Distance: 4.255 Å, optimal for chelating metal ions .
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Bond Angles at Phosphorus: Range from 99.93° to 103.02°, reflecting slight tetrahedral distortion .
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Planarity: The phenoxaphosphinine core is nearly planar, with a non-crystallographic mirror plane bisecting the molecule along the N–O axis .
Table 1: Key Structural Data
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₃₆H₂₇NOP₂ | |
Molecular Weight | 551.55 g/mol | |
Melting Point | 256–262°C | |
Storage Conditions | 2–8°C (moisture-sensitive) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The ligand is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,6-dichloro-10-phenyl-10H-phenoxaphosphinine with diphenylphosphine in the presence of a base like sodium hydride under inert conditions yields the target compound . Key steps include:
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Deprotonation: Base-mediated activation of diphenylphosphine.
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Substitution: Displacement of chloride groups by phosphine nucleophiles.
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Purification: Chromatographic isolation to achieve >97% purity .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield and reproducibility. Automated systems mitigate oxidation risks, ensuring consistent ligand quality for catalytic applications .
Catalytic Applications
Cross-Coupling Reactions
Pd complexes of this ligand enable room-temperature coupling of unactivated aryl chlorides, a breakthrough for synthesizing biaryl compounds without harsh conditions . For instance:
This system achieves turnover numbers (TONs) exceeding 10⁴, rivaling traditional phosphine ligands .
Hydroformylation
Rhodium complexes of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine exhibit exceptional regioselectivity in alkene hydroformylation. For 1-octene, linear-to-branched aldehyde ratios surpass 20:1, attributed to the ligand’s rigid bite angle .
Table 2: Catalytic Performance in Hydroformylation
Substrate | Catalyst System | Linear: Branched Ratio | TON | Reference |
---|---|---|---|---|
1-Octene | Rh/Nixantphos | 22:1 | 1,200 | |
Styrene | Rh/Nixantphos | 15:1 | 950 |
Photophysical and Material Science Applications
Iridium(III) cyclometalated complexes incorporating this ligand demonstrate strong luminescence with quantum efficiencies up to 0.45, making them candidates for OLEDs . The ligand’s electron-donating phosphine groups enhance metal-to-ligand charge transfer (MLCT) states, tuning emission wavelengths across the visible spectrum.
Comparative Analysis with Related Ligands
N-XantPhos vs. Xantphos Derivatives
While Xantphos ligands share a xanthene backbone, 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine’s phenoxaphosphinine core provides greater electron-withdrawing character, enhancing oxidative stability in catalytic cycles .
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